(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one
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Overview
Description
Preparation Methods
The synthesis of NSC 48621 involves several steps, starting with the preparation of the core imidazopyridine structure. The synthetic route typically includes:
Formation of the Imidazopyridine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of the fluoro and pyridinyl groups through substitution reactions.
Final Assembly: Coupling of the butynyl side chain to the imidazopyridine core.
Industrial production methods for NSC 48621 would likely involve optimization of these steps to ensure high yield and purity, utilizing large-scale reactors and stringent quality control measures.
Chemical Reactions Analysis
NSC 48621 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the molecule.
Substitution: Common reagents such as halogens can be used to substitute hydrogen atoms on the aromatic rings, leading to different derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups onto the aromatic rings.
Scientific Research Applications
NSC 48621 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the modulation of mGluR5 and its effects on various chemical pathways.
Biology: The compound is employed in research to understand the role of mGluR5 in cellular processes and signaling pathways.
Medicine: NSC 48621 is being investigated for its potential therapeutic effects in treating conditions such as Parkinson’s disease, depression, and anxiety disorders
Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
NSC 48621 exerts its effects by modulating the activity of the metabotropic glutamate receptor 5 (mGluR5). As a negative allosteric modulator, it binds to a site on the receptor distinct from the active site, altering the receptor’s conformation and reducing its activity. This modulation affects various downstream signaling pathways, which can lead to therapeutic effects in conditions like Parkinson’s disease and anxiety disorders .
Comparison with Similar Compounds
NSC 48621 is unique in its specific modulation of mGluR5. Similar compounds include:
Basimglurant: Another mGluR5 negative allosteric modulator with potential therapeutic applications.
Fenobam: A compound that also targets mGluR5 but has different pharmacokinetic properties.
Mavoglurant: Similar in function but differs in its chemical structure and clinical applications.
These compounds share the common feature of targeting mGluR5 but differ in their chemical structures, pharmacokinetics, and specific therapeutic potentials .
Properties
CAS No. |
2820-85-1 |
---|---|
Molecular Formula |
C23H31FO5 |
Molecular Weight |
406.5 g/mol |
InChI |
InChI=1S/C23H31FO5/c1-20-7-5-15(25)9-14(20)3-4-16-17(20)6-8-21(2)18(16)10-19(24)23(21)22(28-13-29-23)11-26-12-27-22/h9,16-19H,3-8,10-13H2,1-2H3/t16-,17+,18+,19+,20+,21+,22?,23-/m1/s1 |
InChI Key |
DUZDHQGHFJXJSZ-PNTQTDCASA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@]45C6(COCO6)OCO5)F)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C45C6(COCO6)OCO5)F)C |
Origin of Product |
United States |
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